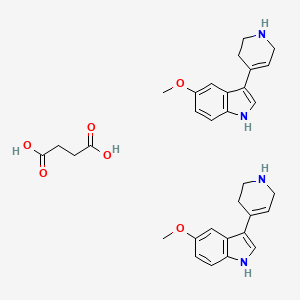

RU 24969 hemisuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RU 24969 hemisuccinate is a potent agonist for serotonin receptors, specifically targeting the 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, and to a moderate extent, the 5-hydroxytryptamine 2C receptors . This compound is known for its ability to release serotonin and is centrally active following systemic administration . It has a molecular formula of C14H16N2O.0.5C4H6O4 and a molecular weight of 287.34 .

Aplicaciones Científicas De Investigación

RU 24969 hemisuccinate has a wide range of applications in scientific research:

Mecanismo De Acción

RU 24969 hemisuccinate exerts its effects by binding to and activating serotonin receptors, specifically the 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, and 5-hydroxytryptamine 2C receptors . This activation leads to the release of serotonin, which in turn modulates various physiological and behavioral responses . The compound’s ability to decrease fluid consumption and increase forward locomotion has been well-documented .

Similar Compounds:

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hemisuccinate

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Uniqueness: this compound is unique due to its high affinity for both the 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors, as well as its moderate affinity for the 5-hydroxytryptamine 2C receptor . This broad receptor profile makes it a valuable tool in serotonin research and distinguishes it from other similar compounds .

Análisis Bioquímico

Biochemical Properties

RU 24969 hemisuccinate interacts with the 5-HT1A and 5-HT1B receptors . It is a potent agonist for these receptors, with an ED50 of 236 nM . The interaction with these receptors is believed to be responsible for its locomotor-activating effects .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT1A and 5-HT1B receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the 5-HT1A and 5-HT1B receptors . As a potent agonist for these receptors, it can influence enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At doses of 2.5 and 5.0 mg/kg, the drug increased the motor activity of rats . Doses ranging from 0.62 to 2.5 mg/kg significantly reduced unpunished responding in a test of conditioned suppression of drinking .

Metabolic Pathways

It is known to interact with the 5-HT1A and 5-HT1B receptors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with the 5-HT1A and 5-HT1B receptors, it may interact with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its interaction with the 5-HT1A and 5-HT1B receptors, it is likely to be found in locations where these receptors are present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of RU 24969 hemisuccinate involves the reaction of 5-methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole with hemisuccinic acid . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or water, with the product being purified through high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under desiccated conditions at room temperature to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: RU 24969 hemisuccinate primarily undergoes substitution reactions due to the presence of the indole ring and the pyridinyl group . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as halogens or alkylating agents under mild conditions.

Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives .

Propiedades

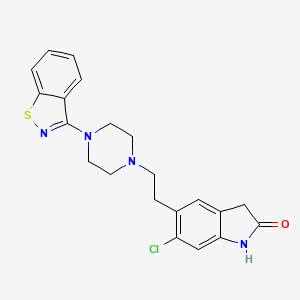

| { "Design of the Synthesis Pathway": "The synthesis of RU 24969 hemisuccinate involves a series of chemical reactions starting from commercially available starting materials. The key steps include the synthesis of the intermediate 1,2,3,4-tetrahydroisoquinoline, followed by its selective N-alkylation and hemisuccinylation to obtain the final product.", "Starting Materials": [ "Phenylacetonitrile", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic anhydride", "Succinic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Water" ], "Reaction": [ "Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline", "Phenylacetonitrile is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 1,2,3,4-tetrahydroisoquinoline.", "Step 2: N-alkylation of 1,2,3,4-tetrahydroisoquinoline", "1,2,3,4-tetrahydroisoquinoline is selectively N-alkylated with 1-(2-chloroethyl)piperidine in the presence of hydrochloric acid.", "Step 3: Hemisuccinylation of N-alkylated 1,2,3,4-tetrahydroisoquinoline", "The N-alkylated 1,2,3,4-tetrahydroisoquinoline is hemisuccinylated by reacting it with succinic anhydride in the presence of sodium bicarbonate.", "Step 4: Purification of RU 24969 hemisuccinate", "The crude product is purified by recrystallization from a mixture of methanol and diethyl ether, followed by washing with chloroform and drying under vacuum to obtain the final product RU 24969 hemisuccinate." ] } | |

Número CAS |

66611-27-6 |

Fórmula molecular |

C18H22N2O5 |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

InChI |

InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) |

Clave InChI |

AFNQSRYIQUAMNM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |

SMILES canónico |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |

Sinónimos |

5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)